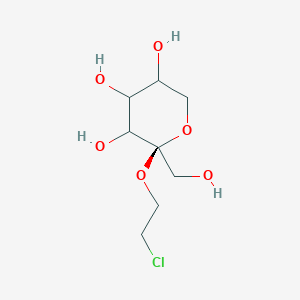
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a chloroethoxy substituent, makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected form of tetrahydropyran and a chloroethanol derivative.
Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. Common protecting groups include silyl ethers and acetals.
Nucleophilic Substitution: The chloroethanol derivative undergoes nucleophilic substitution with the protected tetrahydropyran to introduce the chloroethoxy group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloroethoxy group can be reduced to form ethoxy derivatives.
Substitution: The chloroethoxy group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of azido or thiol derivatives.
Aplicaciones Científicas De Investigación
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence cellular pathways such as signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R,5R)-2-(2-Methoxyethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(2S,3S,4R,5R)-2-(2-Ethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H15ClO6 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5?,6?,7?,8-/m1/s1 |
Clave InChI |
UNKSWTOXDXZLNE-ZKBGSAEASA-N |
SMILES isomérico |
C1C(C(C([C@](O1)(CO)OCCCl)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


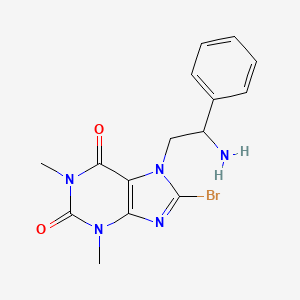
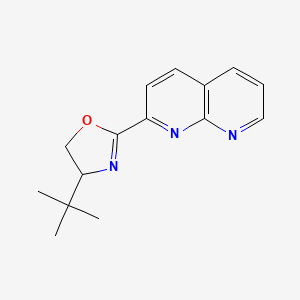

![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
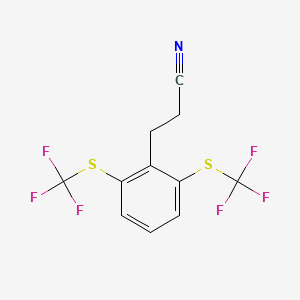
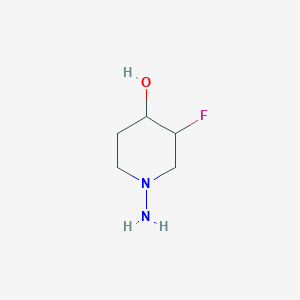
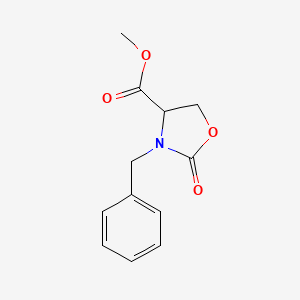
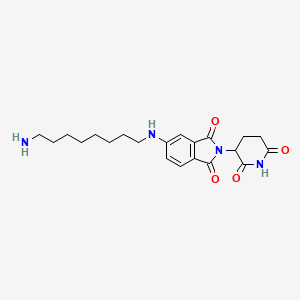
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)

